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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

Cat. No.: B087838 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of 2-Aminoterephthalic acid is crucial for its

application in areas such as the synthesis of metal-organic frameworks (MOFs) and

pharmaceutical development.[1] This guide provides a comparative analysis of experimental

data and computational results for 2-Aminoterephthalic acid, offering a clear cross-validation

of its molecular properties.

2-Aminoterephthalic acid (H₂ATA), a derivative of terephthalic acid, is a versatile organic

linker due to its amino and carboxylic acid functional groups.[2][3] These groups allow for the

formation of extended structures, such as MOFs, and can participate in hydrogen bonding to

direct self-assembly.[2] The inherent light-absorbing properties of H₂ATA also make it suitable

for photocatalytic applications.[2] This guide summarizes key quantitative data from both

laboratory experiments and theoretical calculations, provides detailed experimental protocols,

and visualizes the workflow of this comparative analysis.

Comparative Analysis of Molecular Geometry
The geometric parameters of 2-Aminoterephthalic acid have been determined experimentally

and calculated using Density Functional Theory (DFT). A comparison of selected bond lengths

and angles reveals a strong agreement between the two methods, validating the computational

models used.[4][5]
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Parameter
Experimental Value

(Å or °)

Computational Value

(Å or °)
Methodology

C-NH₂ Bond Length ~1.39 Å 1.385 Å
DFT/B3LYP/6-

311++G(d,p)[5]

C-COOH Bond

Lengths
~1.49 Å 1.47 Å

DFT/B3LYP/6-

311++G(d,p)[5]

C=O Bond Length ~1.21 Å 1.215 Å
DFT/B3LYP/6-

311++G(d,p)[5]

O-H Bond Length Not specified Not specified

C-C (ring) Bond

Lengths
Not specified Not specified

C-N-H Bond Angle Not specified Not specified

O-C-O Bond Angle ~123° 121.17°
DFT/B3LYP/6-

311++G(d,p)[5]

Spectroscopic Properties: A Tale of Two Spectrums
Spectroscopic analysis provides insight into the vibrational and electronic properties of a

molecule. Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of the

molecule, while UV-Vis spectroscopy examines its electronic transitions. Computational

methods, particularly Time-Dependent DFT (TD-DFT), can predict these spectroscopic

features.

Vibrational Analysis: FTIR Spectroscopy
The experimental FTIR spectrum of 2-Aminoterephthalic acid shows characteristic peaks

corresponding to its functional groups. DFT calculations have been successfully used to assign

these vibrational modes.[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.scirp.org/pdf/gsc_2020031014452658.pdf
https://www.scirp.org/pdf/gsc_2020031014452658.pdf
https://www.scirp.org/pdf/gsc_2020031014452658.pdf
https://www.scirp.org/pdf/gsc_2020031014452658.pdf
https://www.benchchem.com/product/b087838?utm_src=pdf-body
https://www.researchgate.net/publication/224282078_FT-IR_UV_spectroscopic_and_DFT_quantum_chemical_study_on_the_molecular_conformation_vibrational_and_electronic_transitions_of_2-aminoterephthalic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode
Experimental

Frequency (cm⁻¹)

Computational

Frequency (cm⁻¹)
Assignment

N-H Stretch

(asymmetric)
3469 Not specified Amino Group

N-H Stretch

(symmetric)
3359 Not specified Amino Group

C=O Stretch ~1680 Not specified Carboxylic Acid

C-N Stretch 1253 Not specified Aromatic Amine

O-H Bend Not specified Not specified Carboxylic Acid

Electronic Transitions: UV-Vis Spectroscopy
The UV-Vis absorption spectrum of 2-Aminoterephthalic acid in ethanol exhibits distinct

absorption bands. TD-DFT calculations have been employed to predict the electronic

transitions corresponding to these bands, showing good agreement with experimental data.[2]

[6]

Transition
Experimental

λmax (nm)

Computational

λmax (nm)

Oscillator

Strength (f)

Major

Contribution

π → π 342 355 0.087
HOMO → LUMO

(95%)[2]

π → π 295 301 0.154
HOMO-1 →

LUMO (89%)[2]

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of 2-Aminoterephthalic
acid.
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Methodology:

Sample Preparation: A small amount of solid 2-Aminoterephthalic acid is finely ground with

potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Bruker IFS 85 or similar FTIR spectrometer is used for analysis.[7]

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The

spectrum is recorded in the transmission mode over a range of 4000-400 cm⁻¹.[6] A

background spectrum of a pure KBr pellet is also recorded and subtracted from the sample

spectrum to correct for atmospheric and instrumental interferences.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic

absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of 2-Aminoterephthalic acid.

Methodology:

Sample Preparation: A dilute solution of 2-Aminoterephthalic acid is prepared by dissolving

a precisely weighed amount of the compound in a suitable solvent, such as ethanol, to a

known concentration.[6]

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette

containing the pure solvent is also prepared. The absorption spectrum is recorded over a

wavelength range of 190-450 nm.[6]

Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition

is determined from the spectrum.
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The following diagrams illustrate the workflow for the cross-validation of experimental and

computational results and the interplay between theoretical and experimental approaches.
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Caption: Workflow for Cross-Validation of 2-Aminoterephthalic Acid.
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Caption: Interplay of Theory and Experiment in Materials Science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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